48Nfa5xjv4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

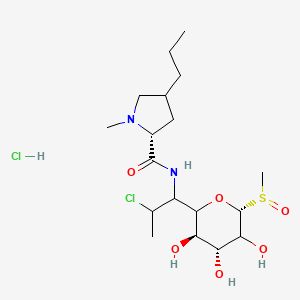

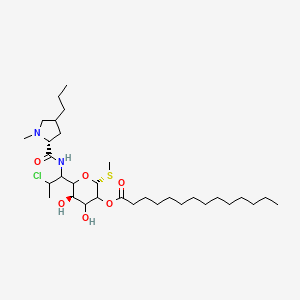

Halofuginone (hydrochloride) is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga (Chang Shan). It is known for its potent biological activities, including anti-fibrotic, anti-inflammatory, and anti-cancer properties . Halofuginone (hydrochloride) is primarily used in veterinary medicine as a coccidiostat, but it also has significant potential in human medicine for treating various diseases .

科学的研究の応用

Halofuginone (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying halogenation and cyclization reactions.

Biology: Investigated for its effects on cell signaling pathways and gene expression.

Medicine: Explored for its potential in treating fibrosis, cancer, and inflammatory diseases.

Industry: Utilized in veterinary medicine as a coccidiostat to prevent parasitic infections in livestock .

作用機序

Halofuginone (hydrochloride) exerts its effects through multiple mechanisms:

Inhibition of Collagen Synthesis: It inhibits the synthesis of type I collagen by blocking the activity of prolyl-tRNA synthetase, which is crucial for collagen production.

Anti-inflammatory Effects: It reduces inflammation by inhibiting the activity of transforming growth factor-beta (TGF-β) and other pro-inflammatory cytokines.

Anti-cancer Activity: It suppresses tumor growth and metastasis by inhibiting matrix metalloproteinase 2 (MMP-2) and other enzymes involved in tumor progression.

Safety and Hazards

生化学分析

Biochemical Properties

Halofuginone Hydrochloride plays a significant role in various biochemical reactions. It is a competitive inhibitor of prolyl-tRNA synthetase, with a Ki of 18.3 nM . This inhibition disrupts the synthesis of collagen type I by occupying the proline and tRNA binding pockets of the enzyme. Additionally, Halofuginone Hydrochloride interacts with matrix metalloproteinase 2 (MMP-2), inhibiting its gene expression and thereby reducing extracellular matrix deposition and cell proliferation .

Cellular Effects

Halofuginone Hydrochloride exerts profound effects on various cell types and cellular processes. It has been shown to suppress tumor progression and metastasis in mice by inhibiting tumor stromal support, vascularization, invasiveness, and cell proliferation . In cellular studies, Halofuginone Hydrochloride has demonstrated anti-inflammatory, anti-cancer, and anti-fibrotic effects. It influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of transforming growth factor-beta (TGF-β) and reducing collagen synthesis .

Molecular Mechanism

The molecular mechanism of Halofuginone Hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. By competitively inhibiting prolyl-tRNA synthetase, Halofuginone Hydrochloride disrupts the synthesis of collagen type I, leading to reduced extracellular matrix deposition . Additionally, it inhibits the gene expression of matrix metalloproteinase 2 (MMP-2), further contributing to its anti-fibrotic and anti-tumor effects . These actions result in decreased cell proliferation and invasiveness, as well as suppression of tumor progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Halofuginone Hydrochloride have been observed to change over time. The compound is readily bioavailable and rapidly absorbed following oral administration . Its half-life ranges from 23.8 to 72.1 hours, indicating its stability and prolonged activity in biological systems . Long-term studies have shown that Halofuginone Hydrochloride maintains its inhibitory effects on collagen synthesis and tumor progression over extended periods .

Dosage Effects in Animal Models

The effects of Halofuginone Hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits collagen synthesis and reduces tumor progression without significant adverse effects . At higher doses, toxic effects such as weight loss and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Halofuginone Hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as prolyl-tRNA synthetase and matrix metalloproteinase 2 (MMP-2), inhibiting their activity and gene expression . These interactions lead to reduced collagen synthesis and extracellular matrix deposition. Additionally, Halofuginone Hydrochloride affects metabolic flux and metabolite levels by modulating the activity of transforming growth factor-beta (TGF-β) and other signaling pathways .

Transport and Distribution

Within cells and tissues, Halofuginone Hydrochloride is transported and distributed through various mechanisms. It is readily absorbed following oral administration and exhibits a wide volume of distribution . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in target tissues. These interactions contribute to its therapeutic effects on collagen synthesis and tumor progression .

Subcellular Localization

Halofuginone Hydrochloride exhibits specific subcellular localization, which influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its inhibitory effects on collagen synthesis and matrix metalloproteinase 2 (MMP-2) gene expression. By targeting these specific sites, Halofuginone Hydrochloride effectively modulates cellular processes and exerts its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions

Halofuginone (hydrochloride) is synthesized through a multi-step process starting from febrifugine. The synthesis involves halogenation, cyclization, and other chemical transformations to introduce the desired functional groups. The key steps include:

Halogenation: Introduction of bromine and chlorine atoms to the quinazolinone core.

Cyclization: Formation of the quinazolinone ring structure.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production of Halofuginone (hydrochloride) involves optimizing the synthetic route for large-scale manufacturing. This includes using cost-effective reagents, efficient reaction conditions, and scalable purification techniques. The process is designed to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Halofuginone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

Substitution: Replacement of one functional group with another, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reagents such as bromine and chlorine are employed.

Major Products

The major products formed from these reactions include various halogenated derivatives and hydroxylated compounds, which are intermediates in the synthesis of Halofuginone (hydrochloride) .

類似化合物との比較

Halofuginone (hydrochloride) is unique compared to other similar compounds due to its specific inhibition of prolyl-tRNA synthetase and type I collagen synthesis. Similar compounds include:

Febrifugine: The natural precursor of Halofuginone, known for its anti-malarial properties.

Quinazolinone Derivatives: A class of compounds with diverse biological activities, including anti-cancer and anti-inflammatory effects.

Halofuginone (hydrochloride) stands out due to its potent and selective biological activities, making it a valuable compound for research and therapeutic applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Halofuginone Hydrochloride involves the conversion of the natural product febrifugine into halofuginone, which is then reacted with hydrochloric acid to produce the hydrochloride salt.", "Starting Materials": [ "Febrifugine", "Methyl iodide", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Febrifugine is reacted with methyl iodide and sodium hydroxide to produce 9-methoxy-2-methyl-3-(1-methyl-2-imidazolyl)carbonyl-6H-pyrido[1,2-a][1,2]diazepin-6-one.", "The above product is reduced with sodium borohydride to produce 9-methoxy-2-methyl-3-(1-methyl-2-imidazolyl)carbonyl-6H-pyrido[1,2-a][1,2]diazepin-6-ol.", "The above product is reacted with hydrochloric acid to produce Halofuginone Hydrochloride." ] } | |

CAS番号 |

1217623-74-9 |

分子式 |

C16H18BrCl2N3O3 |

分子量 |

451.1 g/mol |

IUPAC名 |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1 |

InChIキー |

XFFYBQUXAJOKAL-LIOBNPLQSA-N |

異性体SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

正規SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

外観 |

Off-White Solid |

melting_point |

237-242°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

rel-7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone Hydrochloride; 7-Bromo-6-chlorofebrifugine Hydrochloride; HAL |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)